molecular formula C13H13NO2 B14299757 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester CAS No. 113118-69-7

1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester

Cat. No.: B14299757
CAS No.: 113118-69-7
M. Wt: 215.25 g/mol
InChI Key: QQEUPKQEEYQNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from pyridinecarboxylic acid and is notable for its unique structure, which includes a pyridine ring, a carboxylic acid group, and a phenyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester typically involves the esterification of 3-methylpyridine-2-carboxylic acid with phenol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .

Mechanism of Action

The mechanism of action of 1(2H)-pyridinecarboxylic acid, 3-methyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1(2H)-Pyridinecarboxylic acid, 3-methyl-, phenyl ester is unique due to the presence of both a phenyl ester group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

113118-69-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

phenyl 3-methyl-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-11-6-5-9-14(10-11)13(15)16-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

QQEUPKQEEYQNGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.